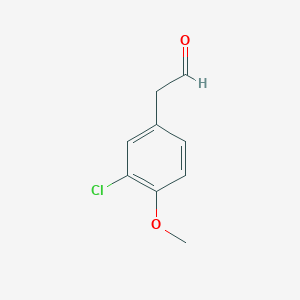

2-(3-Chloro-4-methoxyphenyl)acetaldehyde

説明

特性

分子式 |

C9H9ClO2 |

|---|---|

分子量 |

184.62 g/mol |

IUPAC名 |

2-(3-chloro-4-methoxyphenyl)acetaldehyde |

InChI |

InChI=1S/C9H9ClO2/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,5-6H,4H2,1H3 |

InChIキー |

BCUOPRJCKJWVJT-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C=C1)CC=O)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methoxyphenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-methoxybenzaldehyde with a suitable reagent to introduce the acetaldehyde group. For example, the use of a Grignard reagent followed by oxidation can yield the desired compound. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Chloro-4-methoxyphenyl)acetaldehyde may involve large-scale chemical reactors and continuous flow processes. The choice of reagents and catalysts, as well as the optimization of reaction parameters, are crucial to achieving efficient and cost-effective production. Industrial methods may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.

化学反応の分析

Types of Reactions

2-(3-Chloro-4-methoxyphenyl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 3-Chloro-4-methoxybenzoic acid.

Reduction: 2-(3-Chloro-4-methoxyphenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-(3-Chloro-4-methoxyphenyl)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)acetaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in nucleophilic addition reactions. The chlorine and methoxy substituents on the phenyl ring can influence the compound’s reactivity and selectivity in various reactions. In biological systems, the compound may interact with enzymes and other proteins, affecting their function and activity.

類似化合物との比較

Substitution Effects on Physical Properties

- Boiling Points: 2-(3-Chlorophenyl)acetaldehyde and 2-(4-Chlorophenyl)acetaldehyde have similar boiling points, as inferred from their nearly identical GC retention times (6.7–6.8 min) . 2-Chloro-2-phenylacetaldehyde has a lower boiling point, evidenced by its shorter retention time (6.2 min) . The methoxy group in 2-(3-Chloro-4-methoxyphenyl)acetaldehyde likely increases its boiling point compared to non-methoxylated analogs due to enhanced polarity.

Analytical Differentiation

GC Retention Times :

Substitution patterns significantly affect retention times. For example:Mass Spectrometry :

- All chlorophenylacetaldehydes show characteristic fragment ions at m/z 154 (molecular ion) and m/z 156 (chlorine isotope), but the intensity ratios and fragmentation patterns vary with substitution .

- For example, 2-(3-Chlorophenyl)acetaldehyde and 2-(4-Chlorophenyl)acetaldehyde exhibit distinct spectral patterns compared to 2-chloro-2-phenylacetaldehyde, enabling differentiation .

Methoxy-Substituted Analogs

Compounds with methoxy groups in different positions highlight the role of substitution on stability and reactivity:

- 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (CAS 151340-06-6): A ketone analog with a methoxy group at the 3-position and chlorine at the 2-position. Its melting point (unreported) is expected to differ from 2-(3-Chloro-4-methoxyphenyl)acetaldehyde due to the ketone group and hydroxyl substitution .

Functional Group Comparisons

- Aldehydes vs. Ketones: The aldehyde group in 2-(3-Chloro-4-methoxyphenyl)acetaldehyde makes it more reactive toward nucleophiles (e.g., forming Schiff bases) compared to ketones like 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone .

- Carbamates and Esters :

Data Tables

Table 1: Comparison of Chlorophenylacetaldehyde Derivatives

| Compound | Substituent Positions | Molecular Weight (g/mol) | Boiling Point (Inferred) | GC Retention Time (min) | Key MS Fragments (m/z) |

|---|---|---|---|---|---|

| 2-(3-Chloro-4-methoxyphenyl)acetaldehyde | 3-Cl, 4-OCH₃ | ~184.6 | Higher (polarity) | Not reported | 154, 156 (Cl isotope) |

| 2-(3-Chlorophenyl)acetaldehyde | 3-Cl | 154.6 | Moderate | 6.7 | 154, 156 |

| 2-(4-Chlorophenyl)acetaldehyde | 4-Cl | 154.6 | Moderate | 6.8 | 154, 156 |

| 2-Chloro-2-phenylacetaldehyde | 2-Cl (on side chain) | 154.6 | Lower | 6.2 | 154, 156 |

Table 2: Methoxy-Substituted Analogs

| Compound (CAS) | Substituent Positions | Functional Group | Melting Point (°C) | Key Properties |

|---|---|---|---|---|

| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (151340-06-6) | 2-Cl, 3-OCH₃, 4-OH | Ketone | Not reported | Polar, hydrogen-bonding |

| 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783) | 3-OCH₃, 4-OH | Carboxylic acid | Not reported | High acidity, soluble |

Research Findings and Implications

- Substitution Position: The 3-chloro-4-methoxy pattern in 2-(3-Chloro-4-methoxyphenyl)acetaldehyde enhances its polarity compared to non-methoxylated analogs, affecting solubility and chromatographic behavior .

- Reactivity : The aldehyde group facilitates reactions such as condensation and adduct formation, analogous to acetaldehyde’s interactions with proteins and nucleosides .

- Analytical Challenges : Differentiation of positional isomers (e.g., 3-Cl vs. 4-Cl) requires high-resolution GC-MS or complementary techniques like NMR, as retention times alone are insufficient .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Chloro-4-methoxyphenyl)acetaldehyde, and how can reaction conditions be optimized?

- The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution of chloro/methoxy-substituted precursors. Catalytic systems like AlCl₃ or FeCl₃ in anhydrous solvents (e.g., dichloromethane) are critical for regioselectivity. Reaction temperature (0–25°C) and stoichiometric control of acetylating agents (e.g., acetyl chloride) minimize side products like over-oxidized derivatives .

- Key parameters : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients.

Q. How can spectroscopic methods (NMR, IR, MS) be employed to characterize 2-(3-Chloro-4-methoxyphenyl)acetaldehyde?

- ¹H NMR : Expect signals at δ 9.6–9.8 ppm (aldehyde proton), δ 6.8–7.4 ppm (aromatic protons split by chloro and methoxy substituents), and δ 3.8–3.9 ppm (methoxy -OCH₃).

- IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O of methoxy), and 750 cm⁻¹ (C-Cl).

- MS : Molecular ion peak at m/z 198.6 (C₉H₈ClO₂), with fragmentation patterns confirming loss of CHO (aldehyde group) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- The aldehyde group is prone to oxidation; store at 2–8°C under inert atmosphere (N₂/Ar). In aqueous solutions, stabilize with buffered systems (pH 5–7) to prevent hydrate formation. Avoid prolonged exposure to light to minimize photodegradation of the chloroaryl moiety .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered aldehyde groups) be resolved during structural elucidation?

- Use SHELXL for refinement, applying restraints to thermal parameters of the aldehyde group. Hydrogen-bonding patterns (C=O⋯H-O or C=O⋯Cl interactions) can be analyzed using ORTEP-3 to validate molecular geometry . Graph-set analysis (e.g., Etter’s rules) helps identify recurring hydrogen-bond motifs in crystal packing .

Q. What experimental strategies address conflicting bioactivity data in enzyme inhibition studies?

- Conduct dose-response assays (IC₅₀) with triplicate replicates to assess variability. Compare results with structurally similar compounds (e.g., 2-(2-chlorophenoxy)acetaldehyde) to isolate substituent effects. Use knockout models (e.g., CRISPR-edited enzymes) to confirm target specificity .

Q. How does the substitution pattern (chloro vs. methoxy position) influence reactivity and biological activity?

- Meta-chloro enhances electrophilicity at the aldehyde group, favoring nucleophilic attacks (e.g., Schiff base formation). Para-methoxy donates electron density via resonance, reducing oxidative degradation. Comparative studies show chloro-substituted analogs exhibit 2–3× higher antimicrobial activity than fluoro/methyl derivatives .

Q. What computational methods (e.g., QM/MM, docking) predict the compound’s reactivity and binding modes?

- DFT calculations (B3LYP/6-31G*) optimize geometry and predict electrostatic potential surfaces for nucleophilic sites. Molecular docking (AutoDock Vina) into cytochrome P450 or kinase binding pockets identifies key interactions (e.g., aldehyde-Lys H-bonding, chloro-aryl hydrophobic packing) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。